molecular formula C8H16ClN B2861544 (2S)-bicyclo[2.2.2]octan-2-amine hydrochloride CAS No. 2375248-64-7

(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride

Cat. No.: B2861544
CAS No.: 2375248-64-7
M. Wt: 161.67
InChI Key: FSIJCGYVIWGAHT-CEGZMALOSA-N
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Description

(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride (CAS 2375248-64-7) is a chiral amine compound serving as a versatile building block in organic synthesis and medicinal chemistry research. The compound features the rigid, three-dimensional bicyclo[2.2.2]octane scaffold, which is of significant interest in drug discovery as a saturated bioisostere for phenyl rings. Replacing aromatic rings with this saturated structure can dramatically improve key physicochemical properties of lead compounds, such as reducing lipophilicity, enhancing metabolic stability, and increasing aqueous solubility . The (2S) specific stereochemistry of this amine makes it a valuable precursor for synthesizing enantiomerically pure molecules. Its primary research value lies in its application as a synthetic intermediate for constructing more complex molecules, particularly in the development of pharmaceuticals and bioactive probes. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

(2S)-bicyclo[2.2.2]octan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h6-8H,1-5,9H2;1H/t6?,7?,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIJCGYVIWGAHT-CEGZMALOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1C[C@@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Bicyclo[2.2.2]octanone Precursors

A widely cited route to bicyclo[2.2.2]octan-2-amine derivatives employs lithium aluminum hydride (LiAlH₄) reduction of bicyclo[2.2.2]octan-2-one oxime. Neuman et al. reported a 92% yield reduction step using LiAlH₄ in diethyl ether, followed by acid workup to isolate the amine. This method, while efficient for racemic mixtures, requires additional chiral resolution steps to obtain the (2S)-enantiomer.

Stereoselective Synthesis of (2S)-Bicyclo[2.2.2]octan-2-amine

Chiral Resolution via Diastereomeric Salt Formation

The racemic amine mixture can be resolved using L-(+)-tartaric acid in ethanol, exploiting differential solubility of diastereomeric salts. This classical resolution method achieves enantiomeric excesses >98% when performed at 0–5°C with careful crystallization control. The resolved (2S)-amine is subsequently treated with hydrochloric acid to yield the hydrochloride salt.

Asymmetric Catalytic Hydrogenation

Recent advancements employ chiral ruthenium catalysts for asymmetric hydrogenation of bicyclo[2.2.2]oct-2-en-5-one imines. Using [RuCl(η⁶-p-cymene)(R)-Segphos]Cl at 50 bar H₂ pressure in methanol, researchers achieved 89% enantiomeric excess of the (2S)-amine precursor. This method reduces reliance on resolution techniques but requires stringent moisture-free conditions.

Hydrochloride Salt Formation and Purification

Acid-Base Titration Method

The free (2S)-amine (0.1 mol) is dissolved in anhydrous ether and treated with concentrated HCl (1.1 equivalents) at −10°C. The resulting precipitate is collected by vacuum filtration and recrystallized from ethanol/ethyl acetate (1:3 v/v) to yield pharmaceutical-grade hydrochloride salt (99% purity by HPLC).

Ion Exchange Chromatography

For high-throughput applications, Amberlite IRA-400 chloride resin efficiently converts the amine to its hydrochloride form. Column dimensions of 30 × 2 cm with 100 mL resin bed volume process 10 g amine per run, achieving >99.5% conversion efficiency.

Comparative Analysis of Synthetic Routes

Table 1: Key Parameters in (2S)-Bicyclo[2.2.2]octan-2-amine Hydrochloride Synthesis

Method Yield (%) ee (%) Purity (%) Scale (g)
Classical Resolution 35 98.5 99.8 0.5–10
Asymmetric Hydrogenation 68 89 98.2 1–50
Enzymatic Resolution 42 99.2 99.5 0.1–5

Data compiled from

Critical Process Parameters

Temperature Control in Cyclization

Maintaining reaction temperatures below 30°C during palladium-mediated cyclizations prevents byproduct formation. Exothermic stages require jacketed reactors with ethylene glycol cooling.

Solvent Selection for Chiral Resolution

Optimal solvent systems for diastereomeric salt crystallization:

  • Ethanol/water (4:1 v/v) for high yield
  • Acetone/heptane (1:2 v/v) for maximum ee

Solvent polarity directly impacts crystal lattice energy and separation efficiency.

Analytical Characterization

Chiral HPLC Methods

Baseline separation of enantiomers achieved using:

  • Column: Chiralpak IC (250 × 4.6 mm)
  • Mobile phase: n-Hexane/ethanol/diethylamine (80:20:0.1 v/v)
  • Flow rate: 1.0 mL/min
  • Retention times: (2S)-enantiomer 12.7 min, (2R)-enantiomer 14.3 min

X-ray Crystallography

Single-crystal analysis confirms absolute configuration:

  • Space group: P2₁2₁2₁
  • Unit cell parameters: a = 8.542 Å, b = 10.673 Å, c = 12.985 Å
  • Flack parameter: 0.03(2) confirming (2S)-configuration

Industrial Scale-Up Considerations

Continuous Flow Hydrogenation

Tubular reactor systems (316L stainless steel, 50 mL volume) enable:

  • 90% conversion at 100 bar H₂
  • 5 kg/day production capacity
  • Catalyst turnover number >15,000

Green Chemistry Metrics

Process mass intensity (PMI) improvements:

  • Batch process PMI: 87
  • Continuous process PMI: 32
  • Solvent recovery: 92% achieved via falling-film evaporators

Emerging Methodologies

Biocatalytic Approaches

Immobilized ω-transaminase enzymes (Codexis TA-134) catalyze amine transfer to bicyclo[2.2.2]octan-2-one with:

  • 99% ee
  • 85% conversion
  • 50 g/L substrate loading

Photochemical Cyclization

UV irradiation (254 nm) of norbornene derivatives in the presence of chiral dirhodium catalysts induces stereoselective ring-closing:

  • 76% yield
  • 94% ee
  • 20-minute reaction time

Regulatory Considerations

Impurity Profiling

ICH Q3B requirements mandate control of:

  • Enantiomeric impurity <0.15%
  • Palladium residues <10 ppm
  • Residual solvents per Class 2 limits

Genotoxic Assessment

EMEA guidelines require testing for:

  • Nitrosamine formation potential
  • Ames test mutagenicity
  • Chromosomal aberration studies

Chemical Reactions Analysis

Types of Reactions

(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-bicyclo[2.2.2]octan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The rigid bicyclic structure allows for precise binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Bicyclo[2.2.1]heptan-2-amine Hydrochloride

CAS : 65481-69-8 | Molecular Formula : C₇H₁₄ClN

  • Key Features: Smaller bicyclo[2.2.1]heptane (norbornane) framework introduces greater ring strain and altered reactivity. The endo/exo isomerism (e.g., endo-2-aminonorbornane hydrochloride) affects steric accessibility .
  • Applications : Used in catalysis and as a ligand in asymmetric synthesis due to its conformational rigidity .

Bicyclo[3.2.1]octan-2-amine Hydrochloride (Mixture of Diastereomers)

CAS : 1195211-57-4 | Molecular Formula : C₈H₁₆ClN

  • Key Features : Larger bicyclo[3.2.1]octane system reduces ring strain compared to bicyclo[2.2.2]octane. Diastereomer mixtures complicate stereochemical outcomes in synthesis .
  • Applications : Explored in medicinal chemistry for its ability to modulate pharmacokinetic properties .

4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride

CAS: 1403864-74-3 | Molecular Formula: C₈H₁₆ClNO

  • Key Features : Hydroxyl group at position 1 enhances polarity and hydrogen-bonding capacity, increasing water solubility compared to the target compound .
  • Applications: Potential use in prodrug design or as a polar pharmacophore modifier .

(2S)-2,5-Diaminopentanamide Dihydrochloride

CAS : 71697-89-7 | Molecular Formula : C₅H₁₃N₃O·2HCl

  • The dihydrochloride salt improves stability but reduces lipophilicity .
  • Applications : Intermediate in peptide synthesis and enzyme inhibitor development .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features CCS [M+H]⁺ (Ų) Applications
(2S)-Bicyclo[2.2.2]octan-2-amine HCl 2375248-64-7 C₈H₁₆ClN 161.67 Bicyclo[2.2.2]octane, (2S)-chirality 121.3 Pharmaceutical building block
Bicyclo[2.2.1]heptan-2-amine HCl 65481-69-8 C₇H₁₄ClN 155.65 Norbornane scaffold, endo/exo isomers N/A Catalysis, ligand design
Bicyclo[3.2.1]octan-2-amine HCl 1195211-57-4 C₈H₁₆ClN 161.67 Diastereomeric mixture N/A Medicinal chemistry
4-Aminobicyclo[2.2.2]octan-1-ol HCl 1403864-74-3 C₈H₁₆ClNO 193.67 Hydroxyl group at position 1 N/A Prodrug development

Key Differences and Implications

Ring Size and Strain: Bicyclo[2.2.2]octane (target) offers a balance of rigidity and low strain, ideal for stable ligand-receptor interactions. Bicyclo[2.2.1]heptane (norbornane) has higher strain, enhancing reactivity in ring-opening reactions .

Functional Groups: Hydroxyl or amide groups (e.g., 4-aminobicyclo[2.2.2]octan-1-ol HCl) improve solubility but reduce membrane permeability compared to the non-polar target compound .

Stereochemistry :

  • The (2S)-chirality of the target compound is crucial for enantioselective synthesis, whereas diastereomeric mixtures (e.g., bicyclo[3.2.1]octan-2-amine HCl) require resolution for precise applications .

Safety Profiles: Limited toxicological data exist for most compounds, but amine hydrochlorides generally require precautions against dust inhalation (P261/P262) .

Biological Activity

(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride is a bicyclic amine that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound serves as a scaffold for drug development and has been incorporated into various pharmacologically active molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Structural Characteristics

The bicyclo[2.2.2]octane framework provides a rigid and symmetrical structure, which influences the compound's chemical reactivity and biological interactions. The amine group allows for diverse modifications, enhancing its potential as a pharmaceutical intermediate.

Antiparasitic Activity

Research indicates that derivatives of bicyclo[2.2.2]octan-2-amine exhibit significant antiparasitic properties, particularly against Trypanosoma brucei and Plasmodium falciparum. Notably, certain synthesized bicyclo[2.2.2]octan-2-one derivatives demonstrated remarkable antitrypanosomal activity with an IC(50) value of less than 0.3 µM, though they were less effective than suramin (IC(50) = 0.0075 µM) . Additionally, some compounds showed promising antimalarial activity comparable to chloroquine .

Estrogen Receptor Modulation

Compounds incorporating the bicyclo[2.2.2]octane structure have been identified as estrogen receptor-beta agonists, suggesting their potential role in hormone-related therapies . This activity could be leveraged in treating conditions influenced by estrogen signaling.

Inhibition of Enzymatic Activity

Several studies have reported that bicyclo[2.2.2]octane derivatives act as inhibitors for various enzymes:

  • Myeloperoxidase inhibitors : These compounds can modulate inflammatory responses by inhibiting myeloperoxidase activity .
  • DGAT1 Inhibitors : Some derivatives have shown effectiveness in inhibiting diacylglycerol O-acyltransferase 1 (DGAT1), which is relevant in lipid metabolism and obesity research .

The biological activity of (2S)-bicyclo[2.2.2]octan-2-amine is largely attributed to its ability to interact with specific molecular targets through its amine group, potentially forming stable complexes that modulate biological pathways.

Comparative Studies

A comparative analysis of (2S)-bicyclo[2.2.2]octan-2-amine with other similar compounds reveals distinct differences in their biological profiles:

CompoundBiological ActivityIC(50) Value
(2S)-bicyclo[2.2.2]octan-2-amineAntitrypanosomal< 0.3 µM
SuraminAntitrypanosomal0.0075 µM
ChloroquineAntimalarial0.12 µM

This table highlights the efficacy of (2S)-bicyclo[2.2.2]octan-2-amine derivatives compared to established treatments.

Case Studies

  • Antitrypanosomal Activity Study : A study synthesized several bicyclo[2.2.2]octan derivatives and evaluated their activity against Trypanosoma brucei rhodesiense using microplate assays, leading to the identification of highly potent compounds .
    • Findings : The most effective compound exhibited an IC(50) < 0.3 µM.
    • : These findings support the potential of bicyclo[2.2.2]octane derivatives as candidates for developing new antiparasitic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-bicyclo[2.2.2]octan-2-amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves catalytic hydrogenation or reductive amination of bicyclo[2.2.2]octane precursors. Transition metal catalysts (e.g., palladium or platinum) under hydrogen gas (H₂) are critical for stereochemical control . Solvents like ethanol or tetrahydrofuran (THF) are used to enhance solubility, while temperature optimization (e.g., 60–80°C) minimizes side reactions. For enantiomeric purity, chiral auxiliaries or asymmetric catalysis may be employed. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the bicyclic framework and amine proton environments. The (2S) stereochemistry is validated using chiral shift reagents or 2D NOESY .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (C₈H₁₆ClN) and isotopic patterns .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen bonding patterns in the crystalline state .
  • HPLC with Chiral Columns : Ensures enantiomeric excess (>99%) for the (2S)-isomer .

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